molecular formula C18H19NO2 B11370545 1-ethyl-3-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11370545
M. Wt: 281.3 g/mol
InChI Key: CAOUCNUAKBUBPS-UHFFFAOYSA-N
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Description

1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives such as:

The uniqueness of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-ethyl-3-[(2-methoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C18H19NO2/c1-3-19-16-10-6-5-9-14(16)15(18(19)20)12-13-8-4-7-11-17(13)21-2/h4-11,15H,3,12H2,1-2H3

InChI Key

CAOUCNUAKBUBPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC=C3OC

Origin of Product

United States

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